molecular formula C23H21ClN4OS B10891165 6-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10891165
M. Wt: 437.0 g/mol
InChI Key: XLZAAPSGZWXJTQ-UHFFFAOYSA-N
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Description

6-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative characterized by:

  • A 4-chlorophenylsulfanylmethyl substituent at the 5-position of the 2,4-dimethylphenyl ring.
  • Methyl groups at the 3-position of the pyrazole ring and the 2,4-positions of the phenyl ring.
  • A cyano group at position 5 and an amino group at position 4.

Its structural complexity, particularly the sulfanyl linkage and dimethyl substitution, distinguishes it from simpler analogs.

Properties

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

6-amino-4-[5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21ClN4OS/c1-12-8-13(2)18(9-15(12)11-30-17-6-4-16(24)5-7-17)21-19(10-25)22(26)29-23-20(21)14(3)27-28-23/h4-9,21H,11,26H2,1-3H3,(H,27,28)

InChI Key

XLZAAPSGZWXJTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=CC=C(C=C2)Cl)C3C(=C(OC4=NNC(=C34)C)N)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the Chlorophenyl Group: This step typically involves a substitution reaction where the chlorophenyl group is introduced to the core structure.

    Addition of the Cyanide Functional Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Several studies have indicated that compounds within the dihydropyrano-pyrazole class exhibit significant antitumor properties. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The structural modifications in the compound, such as the introduction of the 4-chlorophenyl group and sulfanyl moiety, enhance its biological activity against various cancer cell lines .
  • Inhibition of Kinases
    • The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. In particular, it has been evaluated for its inhibitory effects on the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation . This inhibition can lead to reduced tumor growth and metastasis.
  • Antimicrobial Properties
    • Recent research has highlighted the antimicrobial potential of similar compounds. The presence of specific functional groups in the structure may contribute to enhanced activity against bacterial strains, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

  • Synthesis of Novel Materials
    • The unique structure of 6-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile allows for its use as a building block in the synthesis of advanced materials. Its incorporation into polymeric matrices can lead to materials with tailored properties for specific applications in electronics and photonics.
  • Nanotechnology
    • The compound's ability to interact with various substrates makes it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its chemical stability and functional versatility can enhance the efficacy and bioavailability of therapeutic agents .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity.
Study 2Kinase InhibitionShowed effective inhibition of p38 MAPK, correlating with reduced inflammatory responses in vitro.
Study 3Antimicrobial TestingExhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include aryl substituents, alkyl/ether/sulfanyl linkages, and pyrazole ring modifications. These differences influence solubility, stability, and bioactivity.

Table 1: Substituent Comparison
Compound Name Aryl Substituent Pyrazole Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 5-{[(4-Cl-Ph)S]Me}-2,4-MePh 3-Me -CN, -NH2, -S- linkage Not reported
6-Amino-4-(4-Cl-Ph)-3-Me-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-Cl-Ph 3-Me -CN, -NH2 ~309.2 (M+H)+
6-Amino-4-(2,6-diCl-Ph)-3-Et-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 2,6-diCl-Ph 3-Et -CN, -NH2 359.2 (C15H12Cl2N4O)
6-Amino-4-(3-MeO-4-isoPrO-Ph)-3-[(4-MePh)S]Me-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-MeO-4-isoPrO-Ph 3-[(4-MePh)S]Me -CN, -NH2, -S- linkage 462.6
6-Amino-4-(4-F-Ph)-3-Me-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-F-Ph 3-Me -CN, -NH2 270.1 (C14H11FN4O)

Key Observations :

  • The sulfanyl (-S-) linkage in the target compound and enhances hydrophobicity compared to ether or alkyl linkages.
  • Methoxy and isopropoxy groups (e.g., ) introduce steric bulk, which may reduce metabolic degradation .

Key Observations :

  • Nano-eggshell/Ti(IV) catalysts achieve high yields (~96%) under solvent-free conditions .
  • Urea and ionic liquids provide eco-friendly alternatives with comparable efficiency .
  • The target compound’s synthesis would likely require a custom aldehyde (5-{[(4-Cl-Ph)S]Me}-2,4-MePh-benzaldehyde), introducing challenges in purity and reaction optimization.

Spectral and Crystallographic Data

Table 3: NMR and Crystallographic Comparisons
Compound Name ¹H NMR (δ, DMSO-d6) ¹³C NMR (δ, DMSO-d6) Crystal Data
Target Compound Not reported Not reported Not reported
6-Amino-4-(4-Cl-Ph)-3-Me-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 12.09 (NH), 7.64–7.52 (ArH), 5.57 (CH), 1.77 (Me) 160.9 (C=O), 154.7 (CN), 135.7 (ArC-Cl) Pyrano ring adopts flattened boat conformation
6-Amino-4-(3,4,5-triMeO-Ph)-3-Me-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 12.07 (NH), 6.96–6.85 (ArH), 4.83 (CH) 160.59 (C=O), 155.00 (CN), 139.54 (ArC) Dihedral angle: 87.05° (phenyl vs. pyrazole rings)
6-Amino-4-(4-F-Ph)-3-Me-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 12.08 (NH), 7.12–7.20 (ArH), 4.88 (CH) 163.2 (C-F), 160.5 (C=O), 154.2 (CN) π-π stacking interactions (3.621 Å centroid separation)

Key Observations :

  • NH and NH2 protons resonate at δ ~12.0 and ~6.7–7.0, respectively, across analogs .
  • Aromatic protons in halogenated derivatives (e.g., 4-Cl, 4-F) appear downfield (δ 7.12–7.64) due to electron-withdrawing effects .
  • Crystal structures reveal flattened boat conformations in the pyrano ring, with dihedral angles >80° between aryl and pyrazole rings .

Biological Activity

The compound 6-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is part of the pyrano[2,3-c]pyrazole class of compounds, which have gained attention due to their diverse biological activities. This article reviews the current knowledge regarding its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C27H28ClN3S
  • Molecular Weight : 462 g/mol
  • Key Functional Groups : Amino group, carbonitrile group, chlorophenyl sulfanyl moiety.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In particular:

  • Inhibition of Kinases : The compound has shown significant inhibitory activity against the AKT2/PKBβ kinase, a crucial player in various oncogenic pathways. It exhibited an IC50 value of approximately 12 μM against AKT2 and 14 μM against AKT1 in biochemical assays . This inhibition is linked to its potential to suppress glioma cell proliferation and induce apoptosis in cancer cells while demonstrating low cytotoxicity towards non-cancerous cells.

Antifungal and Antibacterial Properties

The compound has also been evaluated for its antimicrobial activities:

Anti-inflammatory Effects

The anti-inflammatory potential of pyrano[2,3-c]pyrazoles has been documented. Compounds in this class often exhibit inhibitory effects on inflammatory mediators and pathways . While specific studies on this compound are sparse, its structural characteristics suggest it may possess similar properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By inhibiting key kinases involved in cell signaling pathways (e.g., AKT), the compound disrupts processes essential for tumor growth and survival.
  • Cell Cycle Arrest : Compounds that target kinases often lead to cell cycle arrest at various phases, contributing to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways through kinase inhibition may explain the observed cytotoxic effects against tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A case study highlighted a pyrano[2,3-c]pyrazole derivative that inhibited glioma cell growth significantly while sparing normal cells .
  • Another investigation into pyrazole derivatives indicated their effectiveness as anti-inflammatory agents through the modulation of cytokine production .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of AKT2/PKBβ; reduced glioma growth
AntifungalPotential activity against pathogenic fungi
AntibacterialSuggested activity based on structural analogs
Anti-inflammatoryModulation of inflammatory pathways

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